

# Spectroscopic properties (UV-Vis, fluorescence, NMR) of 9-Methylcarbazole.

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# Spectroscopic Profile of 9-Methylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of **9-Methylcarbazole**, a key heterocyclic aromatic compound of interest in pharmaceutical and materials science research. This document details its ultraviolet-visible (UV-Vis) absorption, fluorescence emission, and nuclear magnetic resonance (NMR) characteristics, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing analytical workflows.

# **UV-Vis Spectroscopic Properties**

**9-Methylcarbazole** exhibits characteristic UV absorption bands arising from  $\pi \to \pi^*$  electronic transitions within its aromatic carbazole core. The position and intensity of these bands are sensitive to the solvent environment.

### **Data Presentation**

The UV-Vis absorption data for **9-Methylcarbazole**, primarily recorded in cyclohexane, is summarized below. The data includes the wavelength of maximum absorbance ( $\lambda$ max) and the corresponding molar absorptivity ( $\epsilon$ ), which is a measure of how strongly the molecule absorbs light at that wavelength.



| Solvent     | λmax (nm) | log(ε) | ε<br>(L·mol⁻¹·cm⁻¹) | Reference |
|-------------|-----------|--------|---------------------|-----------|
| Cyclohexane | 235       | 4.6    | 39,811              | [1]       |
| Cyclohexane | 255       | 4.2    | 15,849              | [1]       |
| Cyclohexane | 293       | 4.25   | 17,783              | [1]       |
| Cyclohexane | 328       | 3.6    | 3,981               | [1]       |
| Cyclohexane | 341       | 3.65   | 4,467               | [1]       |

## **Experimental Protocol: UV-Vis Spectroscopy**

A detailed methodology for obtaining the UV-Vis absorption spectrum of **9-Methylcarbazole** is as follows:

- Sample Preparation: A stock solution of 9-Methylcarbazole is prepared by accurately weighing a small amount of the solid compound and dissolving it in a spectroscopic grade solvent (e.g., cyclohexane) to a known concentration, typically in the range of 10<sup>-4</sup> to 10<sup>-5</sup> M.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis. The instrument is calibrated using a reference cuvette containing the pure solvent.
- Measurement: The sample solution is placed in a quartz cuvette with a defined path length (typically 1 cm). The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.
- Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.





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Experimental Workflow for UV-Vis Spectroscopy.

# **Fluorescence Spectroscopic Properties**

The rigid, planar structure of the carbazole moiety in **9-Methylcarbazole** imparts fluorescent properties to the molecule. Upon excitation with UV light, it emits light at a longer wavelength. Specific fluorescence data for **9-Methylcarbazole** is not readily available in the cited literature. However, the data for the parent compound, carbazole, provides a valuable reference.

### **Data Presentation**

The fluorescence data for the parent compound, carbazole, is presented below.

| Compound  | Solvent       | Excitation<br>λmax (nm) | Emission<br>λmax (nm) | Quantum<br>Yield (ΦF) | Reference |
|-----------|---------------|-------------------------|-----------------------|-----------------------|-----------|
| Carbazole | Not Specified | 323                     | 351                   | Not Reported          | [2]       |

Note: The fluorescence quantum yield ( $\Phi F$ ) is a measure of the efficiency of the fluorescence process. While not reported for **9-Methylcarbazole** in the provided search results, it is a critical parameter for evaluating potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

## **Experimental Protocol: Fluorescence Spectroscopy**

The following protocol outlines the steps for measuring the fluorescence spectrum of a compound like **9-Methylcarbazole**:

## Foundational & Exploratory



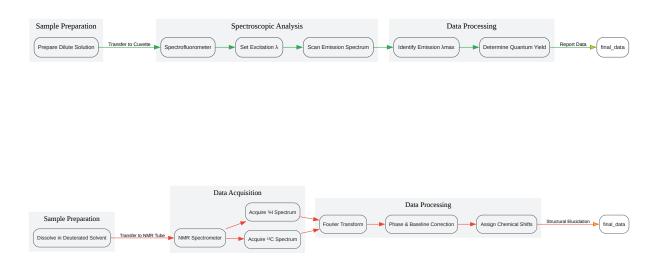


- Sample Preparation: A dilute solution of the sample (typically 10<sup>-5</sup> to 10<sup>-6</sup> M) is prepared in a spectroscopic grade solvent to avoid inner filter effects. The solution should be optically clear.
- Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.

#### Measurement:

- Emission Spectrum: The excitation wavelength is fixed at or near the absorption maximum (e.g., 341 nm), and the emission intensity is scanned across a range of higher wavelengths.
- Excitation Spectrum: The emission wavelength is fixed at the observed emission maximum, and the excitation wavelength is scanned to obtain a spectrum that should resemble the absorption spectrum.
- Quantum Yield Determination (Relative Method): The fluorescence quantum yield can be
  determined by comparing the integrated fluorescence intensity of the sample to that of a
  well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M
  H<sub>2</sub>SO<sub>4</sub>) under identical experimental conditions.





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## References

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- 2. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
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